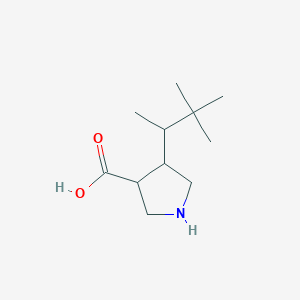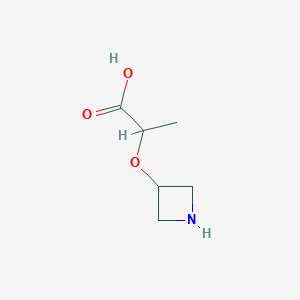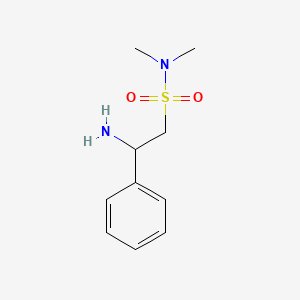
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 g/mol . This compound is characterized by the presence of an amino group, a dimethylamino group, a phenyl group, and a sulfonamide group. It is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide typically involves the reaction of 2-phenylethylamine with dimethylamine and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2-Phenylethylamine} + \text{Dimethylamine} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or chloroform, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group may produce sulfinamide or thiol derivatives .
Aplicaciones Científicas De Investigación
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Uniqueness
2-Amino-N,N-dimethyl-2-phenylethane-1-sulfonamide is unique due to its specific structural features, such as the presence of both an amino group and a dimethylamino group attached to the phenylethane backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C10H16N2O2S |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2-amino-N,N-dimethyl-2-phenylethanesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 |
Clave InChI |
FNTDKWXUYVRIGJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)S(=O)(=O)CC(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


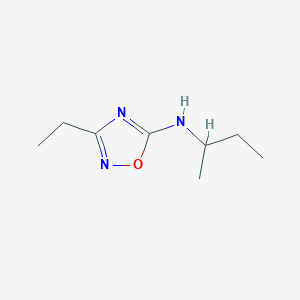

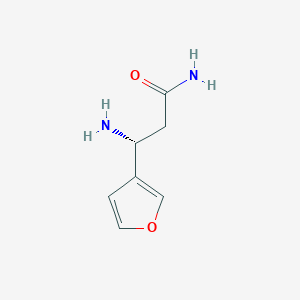
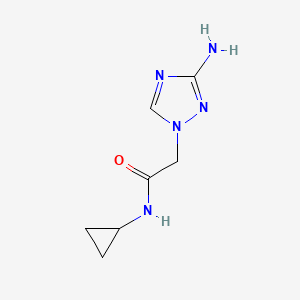
![(3S)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13309094.png)
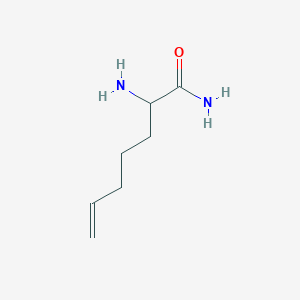
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
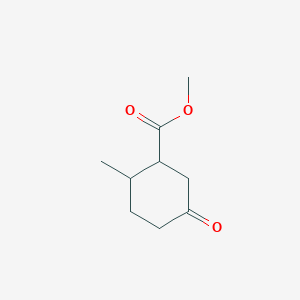
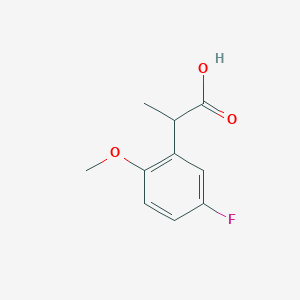
![2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide](/img/structure/B13309118.png)
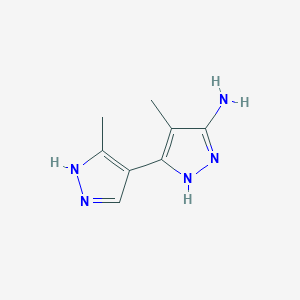
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
